molecular formula C18H18N2 B12468175 4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine

4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine

Cat. No.: B12468175
M. Wt: 262.3 g/mol
InChI Key: YWCHOVSYFUGLSC-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity. Additionally, solvent selection and purification techniques play crucial roles in optimizing the overall production process.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further exploration in various scientific and industrial applications.

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

4,6-dimethyl-N-(2-methylphenyl)quinolin-2-amine

InChI

InChI=1S/C18H18N2/c1-12-8-9-17-15(10-12)14(3)11-18(20-17)19-16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,19,20)

InChI Key

YWCHOVSYFUGLSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=CC=C3C

Origin of Product

United States

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